4,4-Dimethyl-2-phenylpyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-12(2)8-11(13-9-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
InChI Key |
ZGBMJAZQZIZYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethyl 2 Phenylpyrrolidine and Its Stereoisomers
Established Synthetic Routes to Substituted Pyrrolidines
The synthesis of the pyrrolidine (B122466) ring, a core structure in numerous natural products and pharmaceuticals, has been a significant focus of organic chemistry. otago.ac.nz Researchers have developed a robust toolbox of reactions to construct this valuable N-heterocycle.
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions are among the most powerful methods for constructing substituted pyrrolidines, often providing high levels of stereocontrol and atom economy. A prominent strategy is the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. organic-chemistry.org These reactions can generate multiple contiguous stereocenters in a single, highly stereoselective step. For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver(I) carbonate, yields densely substituted proline derivatives with excellent diastereoselectivity. organic-chemistry.org The sulfinyl group not only activates the diene for the reaction but also effectively directs the stereochemical outcome. organic-chemistry.org
Annulation strategies, where two or more bonds are formed in a sequence, also provide efficient entry to the pyrrolidine core. Tunable [3+2] and [4+2] annulations have been developed that allow for divergent synthesis of N-heterocycles directly from olefins. nih.gov These methods often rely on a radical-to-polar mechanistic switch, controlled by reaction conditions such as the choice of halogenating reagent, concentration, and solvent, to access either pyrrolidine or piperidine (B6355638) scaffolds from common precursors. nih.gov Another approach involves the double reductive amination of a keto-aldehyde with a primary amine, a strategy that builds the pyrrolidine ring in a cascade process. orgsyn.org
Table 1: Selected Cyclization/Annulation Strategies for Pyrrolidine Synthesis
| Strategy | Key Reagents/Catalyst | Product Type | Ref. |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Ag₂CO₃ | Densely Substituted Pyrrolidines | organic-chemistry.org |
| Double Reductive Amination | η⁴-Dienetricarbonyliron Complex | 2-Dienyl-Substituted Pyrrolidines | orgsyn.org |
| [3+2] Annulation | N-Tosyl Imino Ester, TiCl₄ | Functionalized Pyrrolidines | researchgate.net |
Ring-Closing Metathesis Approaches in Pyrrolidine Synthesis
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide array of cyclic compounds, including pyrrolidines. This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. The synthesis of enantiopure pyrrolidine and piperidine derivatives can be achieved via RCM of dienylamides derived from the addition of lithiated allylsulfone carbanions to chiral N-sulfinylimines.
A particularly atom-economical variant is the ring-closing enyne metathesis (RCEM), which produces a conjugated diene within the cyclic product, offering a handle for further functionalization, such as in Diels-Alder reactions. Efficient syntheses of chiral pyrrolidine derivatives from enyne substrates containing a basic nitrogen atom have been reported using both first and second-generation Grubbs catalysts under mild conditions, notably without the need for an ethylene (B1197577) atmosphere.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, step economy, and the generation of molecular diversity. Several MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines.
One such strategy involves the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by titanium tetrachloride (TiCl₄). researchgate.net This process can construct up to three contiguous stereogenic centers in one pot with high diastereoselectivity. researchgate.net The reaction proceeds through a presumed Lewis acid-catalyzed intramolecular rearrangement of an initially formed tetrahydrofuran (B95107) derivative into the more stable pyrrolidine ring. researchgate.net The choice of nucleophile and the stoichiometry of the Lewis acid are critical in directing the reaction pathway exclusively towards the pyrrolidine product. researchgate.net
Table 2: TiCl₄-Catalyzed Multicomponent Synthesis of Pyrrolidines
| Entry | Nucleophile | TiCl₄ (equiv) | Product | Yield (%) | Diastereomeric Ratio | Ref. |
| 1 | Allyltrimethylsilane | 1.2 | Pyrrolidine 3a | 90 | >99:1 | researchgate.net |
| 2 | Enolsilane 6a | 4.2 | Pyrrolidine 3c | 63 | >99:1 | researchgate.net |
| 3 | Ketene Acetal 6b | 4.2 | Pyrrolidine 3d | 85 | >99:1 | researchgate.net |
Targeted Synthesis of 4,4-Dimethyl-2-phenylpyrrolidine Frameworks
While general methods provide access to the broader class of pyrrolidines, specific strategies are required to construct the this compound skeleton. These can be categorized into methods that build the ring system directly with the desired substitution pattern and those that modify existing precursors.
Direct Construction Methodologies
Directly assembling the this compound framework often involves the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the ring. A plausible and powerful approach is the intramolecular cyclization of a suitably substituted linear precursor. For example, a double reductive amination of a γ-dicarbonyl compound, specifically 3,3-dimethyl-5-oxo-5-phenylpentanal, with a nitrogen source like ammonia (B1221849) or a primary amine, would directly yield the target pyrrolidine ring. The synthesis of such γ-keto aldehydes can be achieved through methods like the conjugate addition of nitroalkanes to α,β-unsaturated ketones (a modified Nef reaction), followed by hydrolysis. organic-chemistry.org
Another direct approach involves the stereoselective addition of organometallic reagents to chiral imines. A one-pot, four-step synthesis for stereodefined silyl-substituted pyrrolidines has been reported that could be adapted for the target molecule. acs.org This protocol involves the addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine derived from a 4-halobutanal, followed by spontaneous intramolecular cyclization. By replacing the silyl-substituted organolithium with a phenyl lithium reagent and using a sulfinimine derived from 4-bromo-4,4-dimethylbutanal, a direct route to a this compound derivative could be envisioned.
Functional Group Interconversions and Derivatization from Precursors
An alternative and often more practical approach is to synthesize a related pyrrolidine precursor and then use functional group interconversion (FGI) to arrive at the final target molecule. A key intermediate for the synthesis of this compound is the corresponding lactam, 4,4-dimethyl-2-phenylpyrrolidin-2-one .
The synthesis of related 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives has been described via the reductive cyclization of γ-cyano-γ,γ-dialkyl-γ-phenylalkanoate esters. acs.org This reaction typically uses sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) chloride (CoCl₂) catalyst. The required cyano ester precursor can be assembled through Michael addition of a phenylacetonitrile (B145931) anion to an appropriate α,β-unsaturated ester, such as ethyl 3-methylbut-2-enoate.
Once the lactam, 4,4-dimethyl-2-phenylpyrrolidin-2-one , is obtained, it can be reduced to the target pyrrolidine. This transformation is a standard FGI and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by reaction with borane-tetrahydrofuran (B86392) complex (BH₃·THF). This two-step sequence, involving lactam formation followed by reduction, represents a reliable pathway to the this compound framework.
Skeletal Remodeling and Deconstruction of Pyrrolidine Systems
The synthesis of substituted pyrrolidines can be achieved through the strategic rearrangement or deconstruction of existing heterocyclic frameworks. These methods offer alternative pathways to target molecules that may be less accessible through conventional cyclization strategies.
One notable approach involves the rearrangement of N-allyl-2-lithiopyrrolidine, generated via a tin-lithium exchange from N-allyl-2-tributylstannyl pyrrolidine. This intermediate can undergo a nih.govresearchgate.net-anionic rearrangement, which proceeds with inversion of configuration at the carbon atom bearing the lithium. researchgate.net This method provides a route to enantiomerically enriched 2-allyl-pyrrolidine, which can then be further functionalized. researchgate.net Concurrently, a non-stereoselective nih.govresearchgate.net-aza-Wittig rearrangement can occur, highlighting the complexity and potential for multiple reaction pathways in such systems. researchgate.net Isotope labeling experiments have indicated that the reaction proceeds via approximately 53% nih.govresearchgate.net anionic rearrangement and 47% nih.govresearchgate.net-pathway. researchgate.net
Another strategy involves the deconstruction of more complex pyrrolidine-containing systems. For instance, the optimization of pyrrolidine deconstruction has been explored using reagents like N3SO2N3, demonstrating the potential to break down the pyrrolidine ring and subsequently form new structures. researchgate.net While not a direct synthesis of this compound, these deconstructive methods contribute to the broader understanding of pyrrolidine chemistry and the potential for developing novel synthetic routes through the cleavage and reformation of the heterocyclic ring.
Enantioselective and Diastereoselective Synthesis of this compound
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry and in catalysis, has driven the development of sophisticated methods for the asymmetric synthesis of pyrrolidines. These strategies aim to control the stereochemical outcome of the reaction, yielding a single desired stereoisomer.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy has been widely applied to the synthesis of chiral pyrrolidine derivatives.
A notable example is the use of the "quat" chiral auxiliary, (R)-(-)-5-methyl-3,3-dimethyl-2-pyrrolidinone. researchgate.netox.ac.uk Enolates derived from the N-propionoyl derivative of this auxiliary undergo highly stereoselective aldol (B89426) and alkylation reactions. researchgate.netox.ac.uk The subsequent removal of the auxiliary with reagents such as lithium hydroxide, lithium benzyloxide, methoxymagnesium bromide, or lithium aluminum hydride allows for the generation of enantiomerically enriched products. researchgate.net For instance, this method has been used to produce (2R,3R)-3-hydroxy-2-methyl-3-phenylpropionic acid in homochiral form and (S)-2-methyl-3-phenylpropionic acid with 96% enantiomeric excess (e.e.). researchgate.net
The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol. Various auxiliaries, including those based on trans-2-phenylcyclohexanol, oxazolidinones, and camphorsultam, have been developed and utilized in a range of asymmetric transformations. wikipedia.org For example, trans-2-phenylcyclohexanol has been employed in ene reactions, while camphorsultam has proven effective in Michael additions. wikipedia.org
Asymmetric Catalysis in Pyrrolidine Formation
Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, represents a highly efficient and atom-economical approach to chiral molecules. nih.govmagtech.com.cn This field is broadly divided into transition-metal-catalyzed reactions and organocatalysis.
Transition metal catalysts, in conjunction with chiral ligands, have been instrumental in the development of a wide array of enantioselective transformations for the synthesis of pyrrolidines. rsc.org These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol.
One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. metu.edu.tr Chiral metal catalysts, often derived from amino alcohols and metal salts (e.g., silver, copper, zinc), can effectively control the enantioselectivity of this reaction. metu.edu.tr For instance, chiral ligands incorporating ferrocene (B1249389) and aziridine (B145994) units have been screened for the enantioselective synthesis of pyridinyl-substituted pyrrolidines, achieving up to 94% yield and 48% e.e. with a silver-based catalyst. metu.edu.tr
Transition metal-catalyzed carbocyclization reactions of 1,6-enynes also provide a powerful tool for the stereoselective assembly of complex cyclic systems, including those containing quaternary stereocenters. rsc.org While challenging, the use of polysubstituted alkene derivatives in these reactions is a key area of ongoing research. rsc.org
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. nih.govnih.gov Proline and its derivatives are among the most well-known organocatalysts, capable of promoting a variety of asymmetric transformations. nih.govnih.govresearchgate.net
The organocatalytic asymmetric synthesis of highly substituted pyrrolidines has been achieved through cascade reactions. For example, the reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts, can produce pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org
Furthermore, organocatalytic approaches have been developed for the synthesis of spirooxazolidines embedded with pyrazolinone motifs through a domino N,O-acetalization/aza-Michael addition reaction. uva.es Hydroquinine-derived bifunctional squaramide catalysts have been shown to be effective in this transformation, generating two stereocenters with good yields and high enantioselectivities. uva.es These strategies highlight the power of organocatalysis in constructing complex, polysubstituted pyrrolidine scaffolds. researchgate.net
Kinetic Resolution Strategies for Enantiopure Derivatives
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org This strategy can be highly effective for obtaining enantiopure compounds, particularly when the selectivity of the resolution is high. rsc.org
A parallel kinetic resolution strategy offers an advantage by removing the less reactive enantiomer through a separate reaction pathway, thereby enhancing the enantiomeric excess of the desired product. rsc.org
In the context of pyrrolidine synthesis, dynamic kinetic resolution (DKR) has been employed to prepare enantiomerically enriched 4-phenylpyrrolidin-2-one. researchgate.net This process involves the enzymatic enantioselective amination of a racemic starting material, catalyzed by an ω-transaminase, followed by spontaneous cyclization. researchgate.net The key to DKR is the in-situ racemization of the starting material, allowing for a theoretical yield of 100% for a single enantiomer.
Another approach to obtaining enantiopure pyrrolidines is through the resolution of racemic mixtures using diastereomeric salt formation. For example, racemic trans-2,5-dimethyl-2,5-diphenylpyrrolidine can be resolved using chiral resolving agents like (R)-2-methoxy-2-phenylacetic acid or (S)-2-phenylpropionic acid. researchgate.net The less soluble diastereomeric salt can be isolated by crystallization and then treated to recover the enantiopure amine. researchgate.net
Interactive Data Table:
| Methodology | Key Features | Example Reaction/Catalyst | Stereoselectivity | References |
| Skeletal Remodeling | Rearrangement of existing pyrrolidine frameworks. | nih.govresearchgate.net-Anionic rearrangement of N-allyl-2-lithiopyrrolidine. | Proceeds with inversion of configuration. | researchgate.net |
| Chiral Auxiliary-Mediated | Temporary incorporation of a chiral group to direct stereochemistry. | (R)-(-)-5-Methyl-3,3-dimethyl-2-pyrrolidinone ("quat" auxiliary). | High diastereoselectivity, up to 96% e.e. for the product. | researchgate.netox.ac.uk |
| Transition-Metal Catalysis | Use of chiral metal complexes to catalyze enantioselective reactions. | Ag-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. | Up to 48% e.e. | metu.edu.tr |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Cinchonidine-derived amino-squaramide catalyzed cascade reaction. | High enantio- and diastereoselectivities. | rsc.org |
| Kinetic Resolution | Separation of enantiomers based on different reaction rates. | Dynamic kinetic resolution using ω-transaminases. | Can lead to high enantiomeric excess. | researchgate.net |
| Diastereomeric Resolution | Separation of enantiomers via formation of diastereomeric salts. | Use of (R)-2-methoxy-2-phenylacetic acid as a resolving agent. | Can yield >99% de after recrystallization. | researchgate.net |
C(sp³)-H Activation and Arylation Strategies in Stereoselective Pyrrolidine Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, offering a more atom-economical alternative to traditional pre-functionalization approaches. In the context of pyrrolidine synthesis, palladium-catalyzed C(sp³)-H activation has emerged as a key method for introducing aryl groups with high levels of regio- and stereocontrol. acs.orgnih.gov
A notable strategy involves the use of a directing group attached to the pyrrolidine ring to guide the metal catalyst to a specific C-H bond. For instance, an aminoquinoline (AQ) directing group installed at the C(3) position of an N-Boc-protected pyrrolidine can selectively direct a palladium catalyst to activate the C(4)-H bond. acs.orgnih.gov This methodology facilitates the arylation at a position remote from the nitrogen heteroatom, which is often challenging. acs.org The reaction typically employs a palladium source, such as Pd(OAc)₂, an aryl iodide as the coupling partner, and a base like K₂CO₃. acs.orgnih.gov This approach has been successfully used to synthesize a range of cis-3,4-disubstituted pyrrolidines with excellent stereoselectivity. acs.orgnih.gov
For the synthesis of this compound, a hypothetical C(sp³)-H activation strategy could start from an N-protected 4,4-dimethylpyrrolidine. A directing group at the C(2) position would be required to facilitate the arylation at that specific site. Alternatively, rhodium(II)-catalyzed C–H insertion reactions using donor-acceptor diazo precursors can create C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol, presenting another advanced route for constructing substituted pyrrolidine frameworks. acs.org
This C-H arylation protocol has enabled a concise and stereocontrolled formal synthesis of complex molecules like (–)-paroxetine, demonstrating its utility in constructing biologically relevant scaffolds. acs.orgnih.gov The development of these methods is critical for creating diverse and sp³-rich structures for various applications, including medicinal chemistry. acs.org
Asymmetric Lithiation Chemistry of Pyrrolidines
Asymmetric lithiation is a powerful technique for the enantioselective functionalization of prochiral substrates. The pioneering work of Beak and others has established a robust methodology for the asymmetric deprotonation of N-Boc-pyrrolidine. nih.govacs.org This strategy utilizes a complex of a chiral ligand, most famously (–)-sparteine, with an organolithium base such as sec-butyllithium (B1581126) (s-BuLi). nih.govacs.org
The s-BuLi/(–)-sparteine complex selectively removes a proton at the C2 position of the N-Boc-pyrrolidine ring. Kinetic studies suggest that the process involves the formation of a three-component complex between the alkyllithium, (–)-sparteine, and the N-Boc-pyrrolidine substrate, followed by a rate-limiting lithiation step. acs.org The resulting 2-lithio-N-Boc-pyrrolidine intermediate is configurationally stable at low temperatures (e.g., -78 °C), which is crucial for maintaining stereochemical integrity. nih.gov This lithiated species can then be trapped by various electrophiles, including silyl (B83357) chlorides or alkyl halides, to yield 2-substituted pyrrolidines with high enantiomeric excess (er ≥ 95:5). nih.govacs.org
The choice of the chiral diamine ligand is critical for the stereochemical outcome. While (–)-sparteine typically leads to the removal of the pro-S proton, other "sparteine-like" diamines have been developed that can provide the opposite enantiomer with comparable selectivity. acs.org The table below summarizes the experimental results for the lithiation-silylation of N-Boc-pyrrolidine using different diamines, highlighting the influence of the ligand structure on enantioselectivity. acs.org
| Entry | Diamine | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1 | (-)-Sparteine | 85 | 96:4 |
| 2 | (+)-Sparteine-like diamine (ent-2a) | 87 | 5:95 |
| 3 | Diamine ent-2b | 82 | 15:85 |
| 4 | Diamine ent-2c | 80 | 28:72 |
This methodology could be directly applied to produce an enantiomerically enriched precursor for this compound by starting with N-Boc-4,4-dimethylpyrrolidine. Subsequent trapping of the lithiated intermediate with a phenylating agent would install the C2-phenyl group. However, mechanistic studies on related N-thiopivaloyl pyrrolidines have shown that the corresponding lithiated intermediates can be configurationally unstable even at -78 °C. rsc.orgnih.gov This instability leads to a dynamic resolution of diastereomeric intermediates, which can complicate the stereochemical outcome compared to the more predictable N-Boc systems. rsc.orgnih.gov
Mechanistic Investigations of this compound Synthesis
Elucidation of Reaction Pathways and Transition States
Understanding the reaction pathways and the nature of transition states is fundamental to controlling selectivity in chemical synthesis. For pyrrolidine synthesis via C-H activation, mechanistic considerations point to the formation of a palladacycle intermediate. acs.org In the C(4)-arylation of a pyrrolidine with a C(3) directing group, the steric hindrance of the N-Boc protecting group is thought to disfavor the formation of a palladacycle at the C(2) position, thereby promoting the reaction at the less hindered C(4) site. acs.org The key step is the oxidative addition of the Pd(II) center into the C-H bond to form a Pd(IV) intermediate, the energetics of which are sensitive to these steric factors. acs.org
In the context of cycloaddition reactions, which are also a primary method for pyrrolidine ring construction, computational studies using Density Functional Theory (DFT) have provided deep mechanistic insights. nih.govacs.org For the [3+2] cycloaddition between an azomethine ylide and a dipolarophile, the reaction proceeds through a concerted but often asynchronous transition state. nih.govacs.org The geometry of this transition state, particularly the degree of asynchronicity and the interaction energies between the reacting components, ultimately dictates the observed selectivity. nih.govacs.org Frontier Molecular Orbital (FMO) theory is often used to rationalize these interactions, where the reaction is driven by the overlap between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene dipolarophile. rsc.org
Understanding Regioselectivity and Stereoselectivity Control
The control of regioselectivity and stereoselectivity is paramount for the efficient synthesis of a specific isomer of a substituted pyrrolidine. In C(sp³)-H arylation, selectivity is achieved through the strategic placement of a directing group. An aminoquinoline group at C(3) effectively directs arylation to the C(4) position, leading to cis-3,4-disubstituted products with high stereocontrol. acs.orgnih.gov This demonstrates how an auxiliary group can override the inherent reactivity of C-H bonds, which might otherwise favor functionalization at the C(2) or C(5) positions adjacent to the nitrogen. acs.org
In [3+2] cycloaddition reactions, regioselectivity is highly dependent on the electronic nature and structure of the dipolarophile. nih.govacs.org For example, using N-enoyl oxazolidinone as the dipolarophile leads to one regioisomer, while substituting it with methyl cinnamate (B1238496) can completely reverse the regioselectivity, affording the opposite isomer. nih.govacs.org DFT calculations have revealed a delicate balance between strain energy and interaction energy in the transition state. nih.gov For some dipolarophiles, minimizing steric strain is the dominant factor, while for others, maximizing electronic interaction energy controls the outcome. nih.govacs.org
Stereoselectivity is often controlled by using chiral starting materials or auxiliaries. In asymmetric lithiation, the chiral diamine ligand dictates the facial selectivity of the deprotonation. nih.govacs.org Similarly, in cycloadditions, a chiral N-tert-butanesulfinyl group on the dipolarophile can effectively control the facial selectivity of the ylide attack, leading to high diastereoselectivity in the formation of densely substituted pyrrolidines. acs.org The stereochemistry of the secondary amino acid used to generate the azomethine ylide also directly influences the stereochemistry of the final product. rsc.org These examples underscore the diverse and powerful strategies available to control the three-dimensional architecture of the pyrrolidine ring during its synthesis.
Advanced Spectroscopic Elucidation of 4,4 Dimethyl 2 Phenylpyrrolidine Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Assignments and Stereochemical Inference
Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 4,4-dimethyl-2-phenylpyrrolidine, are not available in the searched literature. A proper assignment would typically involve identifying signals for the phenyl group protons, the methine proton at the C2 position, and the diastereotopic protons of the methylene (B1212753) groups in the pyrrolidine (B122466) ring, along with the gem-dimethyl and N-H protons.
¹³C NMR Chemical Shift Analysis and Structural Confirmation
A detailed ¹³C NMR spectrum with assigned chemical shifts for each carbon atom in this compound could not be located. Such data is essential for confirming the carbon skeleton of the molecule.
Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry
No studies employing 2D NMR techniques such as COSY, NOESY, HMQC, or HMBC for this compound have been found. These experiments are critical for unambiguously assigning proton and carbon signals, determining proton-proton and proton-carbon connectivities, and inferring the stereochemistry and spatial relationships within the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Absorption Band Analysis
Published Infrared (IR) or Raman spectra detailing the characteristic vibrational frequencies for this compound are not available. A typical analysis would identify key absorption bands such as N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and various bending vibrations.
Correlation with Computational Vibrational Frequencies
No computational studies correlating theoretical vibrational frequencies (e.g., from Density Functional Theory, DFT) with experimental IR and Raman data for this specific compound were found. This type of analysis is vital for a more profound understanding of the vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike unit-resolution mass spectrometers, HRMS instruments like time-of-flight (ToF) or Orbitrap analyzers can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov
For this compound, the expected molecular formula is C₁₂H₁₇N. uni.lu HRMS analysis validates this by providing an experimental mass that closely matches the theoretical (calculated) exact mass. The high resolution allows for the differentiation of the target compound from other potential isobaric (same integer mass) species.
The analysis is typically performed using a soft ionization technique, such as electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. nih.govmdpi.com The compound is generally observed as its protonated form, [M+H]⁺, or as adducts with other ions present in the sample, such as sodium, [M+Na]⁺. uni.lu The precise mass measurement of these species confirms the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) of the calculated value.
Table 1: HRMS Data for this compound This table presents the theoretical exact masses for the neutral molecule and its common adducts, which are used for validation in HRMS analysis.
| Species | Molecular Formula | Calculated m/z |
| Neutral Molecule [M] | C₁₂H₁₇N | 175.1356 |
| Protonated Molecule [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |
| Sodium Adduct [M+Na]⁺ | C₁₂H₁₇NNa⁺ | 198.1253 |
| Potassium Adduct [M+K]⁺ | C₁₂H₁₇NK⁺ | 214.0993 |
Data derived from theoretical calculations based on isotopic masses. uni.lu
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
For this compound, a single-crystal X-ray diffraction study would elucidate the exact solid-state structure. While specific crystallographic data for the parent compound this compound is not prominently available in published literature, analysis of closely related structures provides insight into the expected findings. nih.govamanote.com
A crystallographic study would definitively establish:
Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. X-ray data would pinpoint which atoms are out of the plane and by how much.
Orientation of Substituents: The analysis would determine the relative stereochemistry and the precise spatial orientation of the phenyl group at the C2 position and the two methyl groups at the C4 position.
Intermolecular Interactions: It would identify any hydrogen bonds involving the amine proton and potential π-π stacking interactions between the phenyl rings of adjacent molecules in the crystal lattice, which govern the material's bulk properties. nih.gov
Table 2: Potential Crystallographic Data Parameters for this compound This table outlines the typical parameters that would be determined from a single-crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. kci.go.krmdpi.com |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the unit cell. mdpi.com |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C). |
| Torsion Angles (°) | Dihedral angles that define the conformation of the molecular backbone and substituent orientation. |
Should a crystalline form of this compound be subjected to such an analysis, the resulting data would provide an unambiguous structural proof and a foundational understanding of its solid-state chemistry.
Computational Chemistry and Theoretical Analysis of 4,4 Dimethyl 2 Phenylpyrrolidine
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful tool for investigating the electronic structure and properties of molecules. For 4,4-Dimethyl-2-phenylpyrrolidine, this would involve a systematic computational study to determine its most stable three-dimensional structure and various chemical characteristics.
Geometry Optimization and Structural Parameters
A geometry optimization would be the first step in a computational study. Using a selected DFT functional and basis set, the calculation would iteratively adjust the positions of the atoms until the lowest energy conformation (a stationary point on the potential energy surface) is found. This process would yield crucial data on the molecule's structural parameters. However, specific, computationally derived values for bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed literature.
Conformational Landscape Exploration and Energy Minima
The flexibility of the pyrrolidine (B122466) ring and the rotation of the phenyl group create a complex conformational landscape for this molecule. A thorough computational analysis would explore these different arrangements to identify the various low-energy conformers and the global energy minimum, which represents the most stable conformation.
Ring Puckering Analysis of the Pyrrolidine Moiety
The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. A computational analysis would determine the preferred pucker of the ring in this compound and the energy differences between various puckered states. This specific analysis has not been published.
Rotational Barriers and Steric Effects
The rotation of the phenyl group relative to the pyrrolidine ring is subject to an energy barrier. Computational methods could quantify this rotational barrier, providing insight into the molecule's dynamic behavior. Furthermore, the steric hindrance introduced by the gem-dimethyl groups at the C4 position would be quantified to understand their influence on the ring's pucker and the orientation of the phenyl substituent. This specific data is currently unavailable.
Spectroscopic Property Prediction and Correlation (NMR, IR, UV-Vis)
Theoretical calculations can predict spectroscopic properties that can be correlated with experimental data to confirm the structure.
NMR: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in signal assignment.
IR: Vibrational frequencies can be computed to help assign bands in an experimental infrared spectrum.
UV-Vis: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
While some experimental ¹H-NMR data is mentioned in the context of synthesis uniovi.esgoogle.com, a detailed computational prediction and correlation for NMR, IR, and UV-Vis spectra are absent from the literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability. A low energy gap typically suggests higher reactivity. A computational study would map the electron density of these orbitals to predict how the molecule might interact with other reagents. For this compound, these calculations have not been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a critical tool for understanding the electron density distribution and the nature of bonding within a molecule. By converting the complex many-electron wavefunction into a localized, intuitive Lewis-like structure, NBO analysis quantifies orbital interactions and charge delocalization. This method provides insights into hyperconjugative interactions, which are key to molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The phenyl group, with its delocalized π-electron system, would also exhibit distinct electrostatic potential features. The specific values of the electrostatic potential can be calculated to quantify the reactivity at different points on the molecular surface.
Molecular Dynamics Simulations for Conformational Flexibility in Solution
While theoretical calculations in the gas phase provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior in a more realistic environment, such as in solution. nih.gov These simulations track the atomic motions of the molecule over time, providing crucial information about its conformational flexibility and preferred shapes. nih.govnih.gov
For this compound, MD simulations would reveal the accessible conformations of the pyrrolidine ring and the rotational freedom of the phenyl group. The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. MD simulations can determine the relative energies of these conformers and the energy barriers for interconversion between them. The presence of the bulky gem-dimethyl group at the 4-position and the phenyl group at the 2-position will significantly influence the conformational landscape. Understanding this flexibility is crucial as the biological activity and reactivity of a molecule are often tied to a specific three-dimensional shape.
In Silico Mechanistic Insights into Reactivity and Selectivity
Computational methods provide a powerful platform for investigating the mechanisms of chemical reactions, offering insights into reactivity and selectivity that can be difficult to obtain through experimental means alone. By modeling the transition states and reaction pathways, researchers can understand why certain products are favored over others.
Role of 4,4 Dimethyl 2 Phenylpyrrolidine As a Building Block and Ligand Precursor
Utilization in the Synthesis of Complex Organic Molecules and Analogues
The inherent structure of 4,4-Dimethyl-2-phenylpyrrolidine provides a robust framework that can be elaborated into more complex molecular architectures. The pyrrolidine (B122466) nucleus is a common feature in a vast array of natural products and pharmaceuticals, including drugs for treating central nervous system diseases, cancer, and infectious diseases. nih.govnih.gov Synthetic strategies often leverage the pyrrolidine ring, which can be constructed from various precursors or functionalized after its formation. nih.gov
The presence of the secondary amine in the pyrrolidine ring offers a key reaction site. It can be readily functionalized through N-acylation, N-alkylation, or condensation reactions to attach a wide variety of substituents, thereby building molecular complexity. For instance, in syntheses involving similar pyrrolidine scaffolds, the nitrogen atom's nucleophilicity is exploited to connect other molecular fragments, a common strategy in drug discovery. nih.gov A parallel solution-phase synthesis approach has been used to create libraries of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating how a substituted pyrrolidine core can be systematically modified to produce a diverse set of complex molecules. mdpi.com
Furthermore, the phenyl and dimethyl groups of this compound can influence the reactivity and conformation of the molecule, guiding the stereochemical outcome of subsequent transformations. The synthesis of complex molecules often involves a series of steps where existing stereocenters direct the formation of new ones. The chiral center at C2 in this compound can serve this purpose, acting as a stereochemical controller in the synthesis of intricate target molecules and their analogues. For example, aryl cyclopropyl (B3062369) ketones have been converted into 2-arylpyrrolidines, which are then used to synthesize corresponding 2-arylpyrroles, showcasing the transformation of the pyrrolidine scaffold into other heterocyclic systems. rsc.org
Table 1: Examples of Reactions Utilizing the Pyrrolidine Scaffold
| Starting Material Type | Reaction Type | Product Class | Potential Application | Reference |
| 2-Arylpyrrolidine | Dehydrogenation/Oxidation | 2-Arylpyrrole | Antibiotic Analogues | rsc.org |
| Substituted Pyrrolidinone | Parallel Amidation | Pyrimidine-carboxamides | Medicinal Chemistry | mdpi.com |
| 1,3-Dienes & 2-Bromoamides | Photoexcited Pd-Catalysis | Chiral γ-Lactams | Chiral Building Blocks | acs.org |
| Itaconic Acid | Multi-step Transformation | 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids | Library Synthesis | mdpi.com |
Application in Diversification Strategies for Advanced Organic Compounds
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create structurally diverse small molecules to explore chemical space efficiently. researchgate.netnih.gov The this compound scaffold is an excellent starting point for DOS due to its inherent three-dimensionality and multiple points for modification. The non-planar nature of the saturated pyrrolidine ring allows for a better exploration of three-dimensional pharmacophore space compared to flat aromatic systems. nih.govnih.gov
The functional handles on the this compound core—the secondary amine, the phenyl ring, and the aliphatic backbone—can be independently modified.
N-Functionalization: The secondary amine is a prime site for diversification, allowing the introduction of a wide range of substituents through reactions like amidation or reductive amination. This position is frequently substituted in FDA-approved drugs containing a pyrrolidine ring. nih.gov
Phenyl Ring Modification: The phenyl group can be functionalized using aromatic substitution reactions, introducing various electronic and steric features.
Scaffold Elaboration: The pyrrolidine ring itself can be a template for more complex structures. For example, multi-step syntheses can transform the initial scaffold into fused or spirocyclic systems, significantly increasing molecular diversity. chemrxiv.org
This building block approach is central to modern combinatorial chemistry and facilitates the rapid generation of compound libraries for screening. chemrxiv.org The synthesis of 4,4-disubstituted-3-oxopyrrolidones has been shown to be a key step in the diversity-oriented production of various functionalized pyrrolidones, including aminopyrrolidones and hydroxypyrrolidones, which serve as valuable intermediates for further chemical exploration. chemrxiv.orgchemrxiv.org Such strategies enable the creation of advanced organic compounds with potential applications as therapeutic agents or biological probes. nih.gov
Potential as a Chiral Ligand or Catalyst Precursor in Asymmetric Reactions
The most significant potential of chiral this compound lies in its use as a precursor for chiral ligands in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. nih.govnih.gov The pyrrolidine framework is a component of many successful chiral ligands and organocatalysts, such as proline and its derivatives. nih.gov
The structure of this compound contains the necessary elements for a successful chiral ligand:
A Stereogenic Center: The C2 carbon provides the essential chirality.
A Coordinating Heteroatom: The nitrogen atom can coordinate to a metal center.
Steric Bulk: The phenyl group at C2 and the gem-dimethyl group at C4 create a well-defined and sterically hindered chiral environment around the metal center, which is key for inducing enantioselectivity.
This scaffold can be readily converted into various types of ligands, such as P,N-ligands, by introducing a phosphine (B1218219) group, often through functionalization of the nitrogen atom. nih.gov Such nonsymmetrical P,N-ligands have proven highly effective in a variety of metal-catalyzed reactions, in many cases outperforming traditional C2-symmetric ligands. nih.gov
The design of an effective chiral ligand is a complex task that balances steric and electronic properties. nih.gov For a ligand derived from this compound, several design principles are critical.
Conformational Rigidity: The five-membered pyrrolidine ring has a degree of flexibility ("pseudorotation"). nih.gov The gem-dimethyl group at the C4 position significantly restricts this conformational freedom. This rigidity is advantageous as it reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity.
Steric Influence: The bulky phenyl group at the C2 position and the dimethyl groups at C4 effectively shield quadrants of space around a coordinated metal center. This steric hindrance blocks certain pathways of substrate approach, favoring a specific orientation that leads to the desired enantiomer. The positioning of alkyl groups on the pyrrolidine ring is a fundamental aspect that enables high enantioselectivity. beilstein-journals.org
Modularity: An effective ligand scaffold should be modular, allowing for easy modification to fine-tune its properties for a specific reaction. The nitrogen atom of the pyrrolidine ring provides a convenient point for attaching various donor groups (e.g., phosphines, amines, ethers), allowing for the creation of a library of related ligands for catalyst screening. nih.gov Spiro-pyrrolidine based chiral ligands have been designed based on similar strategic considerations. researchgate.net
Table 2: Structural Features of this compound and Their Implications for Ligand Design
| Structural Feature | Role in Ligand Design | Consequence for Catalysis |
| C2 Stereocenter | Source of chirality | Determines the absolute configuration of the product |
| C2 Phenyl Group | Provides steric bulk and π-stacking potential | Influences substrate approach and transition state stability |
| C4 Gem-dimethyl Group | Restricts ring conformation | Increases ligand rigidity, potentially enhancing enantioselectivity |
| Pyrrolidine Nitrogen | Coordination site and point of modification | Allows chelation to metal and facile synthesis of ligand derivatives |
The ability of a chiral catalyst to produce one enantiomer in excess of the other is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers. The chiral ligand is responsible for creating this energy difference.
The mechanism of enantioselectivity for a ligand derived from this compound would be based on principles of steric repulsion and non-covalent interactions within the catalyst-substrate complex. When a substrate coordinates to the metal center, the bulky substituents on the chiral ligand (the phenyl and dimethyl groups) create a highly asymmetric environment.
A plausible model for enantioselection involves the following:
The substrate can approach the metal center from different directions, but some of these approaches will be sterically disfavored due to clashes with the ligand's substituents.
The most favorable pathway will be the one that minimizes these steric interactions. For example, the large phenyl group at C2 would effectively block one face of the coordinated substrate, forcing the incoming reagent to attack from the opposite, less hindered face.
The rigid conformation imposed by the gem-dimethyl group at C4 ensures that this chiral pocket is well-defined, leading to a significant energy difference (ΔΔG‡) between the two competing transition states and, consequently, high enantiomeric excess (ee).
The specific pairing of a chiral ligand and a metal ion is essential for catalytic effectiveness. beilstein-journals.org The mechanism of chiral recognition often involves a synergistic interaction between the chiral selector (the ligand) and other components of the system. nih.gov In silico docking experiments and computational modeling can help elucidate the precise binding modes and interactions that govern the bioactivity or catalytic performance of molecules based on these scaffolds. nih.govmdpi.com
Emerging Research Avenues and Future Outlook for 4,4 Dimethyl 2 Phenylpyrrolidine Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more efficient manufacturing processes. For the synthesis of 4,4-Dimethyl-2-phenylpyrrolidine and its derivatives, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources. Current research efforts are focused on improving the atom economy of existing synthetic pathways and exploring novel, more sustainable alternatives.
Another area of investigation is the development of one-pot synthesis protocols. For instance, a highly efficient, eco-friendly, and economically viable method for the synthesis of quinazoline (B50416) derivatives, which share a heterocyclic core, has been developed using a nanocatalyst. mdpi.com This approach, which involves a Michael addition and cyclodehydration, demonstrates the potential for creating complex molecules in a single step with minimal work-up, a strategy that could be adapted for the synthesis of substituted this compound. mdpi.com
Exploration of Novel Reactivity Patterns and Derivatizations
Understanding and expanding the reactivity of this compound is crucial for unlocking its full potential. Derivatization, the process of chemically modifying a compound to enhance its properties or to facilitate analysis, is a key aspect of this exploration. gcms.cz
The presence of a secondary amine in the pyrrolidine (B122466) ring and the phenyl substituent provide multiple sites for chemical modification. Researchers are exploring various derivatization strategies to introduce new functional groups and create a diverse library of this compound analogs. These modifications can influence the molecule's biological activity, physical properties, and potential applications.
For instance, derivatization techniques commonly used for amines and other functional groups, such as acylation, alkylation, and silylation, can be applied to the pyrrolidine nitrogen. gcms.cz The choice of derivatizing reagent is critical and depends on the desired outcome, such as enhancing volatility for gas chromatography or improving ionization for mass spectrometry. gcms.cznih.gov The development of new derivatization reagents and protocols is an active area of research. For example, a recent study reported an improved derivatization method for estradiol (B170435) using a novel reagent in the presence of 4-dimethylaminopyridine, significantly reducing reaction time and improving analytical sensitivity. nih.gov Such advancements in derivatization chemistry could be leveraged for the analysis and functionalization of this compound.
Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule. The exploration of these novel reactivity patterns is essential for creating derivatives with tailored properties for specific applications.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate discovery. For this compound, advanced computational modeling can be employed to predict its structure, properties, and reactivity.
Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, bond lengths, and angles. This information is valuable for understanding its conformation and stability. For example, a study on a related acridine (B1665455) derivative containing a phenyl ring reported a dihedral angle of 43.85 (1)° between the phenyl ring and the acridine moiety, providing insight into its three-dimensional structure. nih.gov Similar calculations for this compound can help predict its preferred conformation and how it might interact with other molecules.
Molecular dynamics simulations can be used to study the dynamic behavior of the molecule and its interactions with solvents or biological targets. This can be particularly useful in drug discovery, where understanding the binding of a molecule to a protein is crucial.
Furthermore, computational models can be used to predict the outcomes of chemical reactions, helping to optimize reaction conditions and identify the most promising synthetic routes. By simulating reaction pathways and transition states, researchers can gain a deeper understanding of the underlying mechanisms and design more efficient syntheses. The use of predicted collision cross-section (CCS) values, calculated using tools like CCSbase, can also aid in the structural characterization of the molecule and its derivatives by mass spectrometry. uni.lu
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with automated and continuous flow technologies is revolutionizing the way molecules are made. chemrxiv.orgchemrxiv.org These approaches offer numerous advantages over traditional batch synthesis, including improved safety, better process control, enhanced scalability, and reduced waste. nih.govnih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream, is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.compharmtech.com The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe or inefficient in a batch reactor. nih.govmdpi.com This technology could be applied to the synthesis of this compound to improve yield, purity, and safety. Multistep syntheses can also be streamlined by coupling individual reaction steps in a continuous flow sequence, eliminating the need for isolating and purifying intermediates. mdpi.com
Automated synthesis platforms, often coupled with miniaturization, are enabling the rapid synthesis and screening of large libraries of compounds. nih.gov These platforms can perform reactions, purifications, and analyses in a fully automated fashion, significantly accelerating the discovery of new molecules with desired properties. chemrxiv.orgnih.gov The development of a next-generation small molecule synthesizer has demonstrated the potential for an order of magnitude increase in the speed of iterative cross-coupling reactions. chemrxiv.orgchemrxiv.org By integrating the synthesis of this compound and its derivatives into such automated platforms, researchers can rapidly explore a vast chemical space and identify compounds with optimal characteristics for various applications.
The convergence of sustainable synthesis, advanced derivatization techniques, predictive computational modeling, and automated flow chemistry promises to unlock new and exciting opportunities for this compound research, paving the way for its application in diverse scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
